5-(8-Chloro-4-oxo-4H-quinolin-1-ylmethyl)-furan-2-carboxylic acid methyl ester
Beschreibung
Structural Overview: The compound features a quinolin-4-one core substituted at position 1 with a methylene-linked furan-2-carboxylic acid methyl ester group. Key structural elements include:
- Furan-2-carboxylic acid methyl ester moiety, which improves lipophilicity and bioavailability compared to free carboxylic acids.
- Methylene bridge connecting the quinolinone and furan systems, influencing conformational flexibility.
- Quinolinone synthesis via cyclization of substituted anilines or acetylation/hydrolysis steps (e.g., acetylation of amino groups as in ).
- Esterification of furan-2-carboxylic acid derivatives (e.g., methyl 5-bromofuran-2-carboxylate in ).
- Potential use as a pharmacological intermediate or bioactive molecule, similar to urea transport-targeting diuretics () or isoquinoline-based research compounds ().
Eigenschaften
IUPAC Name |
methyl 5-[(8-chloro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-21-16(20)14-6-5-10(22-14)9-18-8-7-13(19)11-3-2-4-12(17)15(11)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKAYVUREZSOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-Chloro-4-oxo-4H-quinolin-1-ylmethyl)-furan-2-carboxylic acid methyl ester typically involves multi-step organic reactions. The starting materials often include 8-chloroquinoline and furan-2-carboxylic acid. The synthetic route may involve:
Formation of the quinoline core: This can be achieved through cyclization reactions.
Introduction of the furan ring: This step may involve coupling reactions using reagents like palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.
Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinoline derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(8-Chloro-4-oxo-4H-quinolin-1-ylmethyl)-furan-2-carboxylic acid methyl ester would depend on its specific application. In a biological context, it might interact with molecular targets such as DNA, proteins, or enzymes. The chloro and carbonyl groups in the quinoline ring could facilitate binding to these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
a) 5-(3-Chloro-phenoxymethyl)-furan-2-carboxylic acid methyl ester ()
- Core : Furan-2-carboxylic acid methyl ester.
- Substituent: 3-Chloro-phenoxymethyl group.
- Phenoxymethyl group introduces distinct steric and electronic effects compared to the quinolinylmethyl group.
- Applications : Likely used as a synthetic intermediate rather than a bioactive compound.
b) 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid ()
- Core: Quinoline-4-carboxylic acid.
- Substituents : 7-Chloro, 8-methyl, and 5-methylfuryl groups.
- Key Differences: Carboxylic acid vs. methyl ester impacts solubility and bioavailability. Methyl substituents on the furan and quinoline alter metabolic stability.
c) Methyl 1-(2-furyl)-7-(4-methoxyphenylamino)isoquinoline-4-carboxylate ()
- Core: Isoquinoline dione.
- Substituents: 4-Methoxyphenylamino and furyl groups.
- Key Differences: Presence of amino and methoxy groups enhances hydrogen-bonding capacity. Isoquinoline dione core may target different biological pathways (e.g., kinase inhibition).
- Physical Data : Melting point 144–146°C (higher than typical furan esters due to aromaticity).
Functional and Pharmacological Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight | Bioactivity Insights |
|---|---|---|---|---|
| Target Compound | Quinolin-4-one | 8-Cl, furan-2-carboxylic methyl ester | 335.76 (calc.) | Potential diuretic/antimicrobial activity |
| 5-(3-Cl-phenoxymethyl)-furan-2-carboxylic ester | Furan | 3-Cl-phenoxymethyl | 254.68 (calc.) | Intermediate in organic synthesis |
| 7-Cl-8-Me-2-(5-Me-furyl)quinoline-4-COOH | Quinoline-4-carboxylic acid | 7-Cl, 8-Me, 5-Me-furyl | 301.72 | Research chemical (unconfirmed bioactivity) |
| Methyl 1-(2-furyl)-7-(4-MeO-phenylamino)isoquinoline-4-carboxylate | Isoquinoline dione | 4-MeO-phenylamino, furyl | 418.40 | Possible kinase or receptor modulation |
Key Observations :
- Quinolinone vs. Quinoline: The 4-oxo group in the target compound may enhance hydrogen-bonding interactions compared to unmodified quinolines.
- Ester vs. Acid : Methyl esters (e.g., target compound) generally exhibit improved cell permeability over carboxylic acids ().
- Halogen Effects: The 8-chloro substituent in the target compound could enhance metabolic stability compared to non-halogenated analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
